N-butyl-3,5-dimethylcyclohexan-1-amine

Description

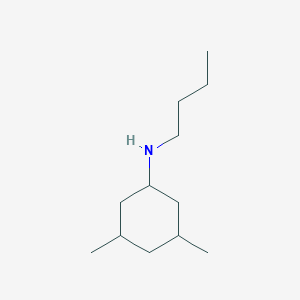

N-butyl-3,5-dimethylcyclohexan-1-amine is a tertiary amine featuring a cyclohexane ring substituted with two methyl groups at positions 3 and 5, and a butyl group attached to the nitrogen atom at position 1. Its molecular formula is C₁₃H₂₅N, with a molecular weight of 195.35 g/mol. Tertiary amines of this class are often utilized as catalysts, ligands, or building blocks in medicinal chemistry due to their tunable electronic and steric properties.

Properties

Molecular Formula |

C12H25N |

|---|---|

Molecular Weight |

183.33 g/mol |

IUPAC Name |

N-butyl-3,5-dimethylcyclohexan-1-amine |

InChI |

InChI=1S/C12H25N/c1-4-5-6-13-12-8-10(2)7-11(3)9-12/h10-13H,4-9H2,1-3H3 |

InChI Key |

OXZCTURCBKJXNG-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC1CC(CC(C1)C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-3,5-dimethylcyclohexan-1-amine typically involves the alkylation of 3,5-dimethylcyclohexanone with butylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as ethanol or methanol, and a catalyst, such as an acid or base, to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction parameters, such as temperature, pressure, and reaction time, are optimized to maximize yield and purity. The product is then purified using techniques such as distillation, crystallization, or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-butyl-3,5-dimethylcyclohexan-1-amine can undergo various chemical reactions, including:

Oxidation: The amine group can be oxidized to form corresponding oxides or nitro compounds.

Reduction: The compound can be reduced to form secondary or tertiary amines.

Substitution: The hydrogen atoms on the cyclohexane ring can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of nitro compounds or oxides.

Reduction: Formation of secondary or tertiary amines.

Substitution: Formation of halogenated cyclohexane derivatives.

Scientific Research Applications

N-butyl-3,5-dimethylcyclohexan-1-amine has various applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activity and interactions with biological systems.

Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-butyl-3,5-dimethylcyclohexan-1-amine involves its interaction with molecular targets, such as enzymes or receptors, in biological systems. The compound may exert its effects by binding to specific sites on these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize N-butyl-3,5-dimethylcyclohexan-1-amine’s properties, we compare it with two analogs from the provided evidence:

n-(3-Ethoxypropyl)-3,5-dimethylcyclohexan-1-amine

- Structure : Differs in the nitrogen substituent, which is a 3-ethoxypropyl group instead of butyl.

- Molecular Formula: C₁₄H₂₉NO (MW: 227.39 g/mol).

- Key Differences: The ethoxypropyl group introduces an ether oxygen, enhancing polarity and hydrogen-bonding capacity compared to the purely hydrophobic butyl chain. Increased molecular weight (227 vs. 195 g/mol) may reduce volatility. Potential applications: More suited for reactions requiring polar aprotic solvents or where oxygen-containing functionalities are advantageous (e.g., coordination chemistry).

N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine

- Structure : Features a benzodioxole-substituted methyl group on the nitrogen and an additional methyl group at position 3 of the cyclohexane ring.

- Molecular Formula: C₁₇H₂₅NO₂ (MW: 275.39 g/mol).

- The 3,3,5-trimethylcyclohexane backbone increases steric bulk, possibly reducing reaction rates in catalytic processes. Applications: Likely prioritized in drug discovery for CNS-targeting molecules due to benzodioxole’s prevalence in bioactive compounds.

Comparative Data Table

| Property | This compound | n-(3-Ethoxypropyl)-3,5-dimethylcyclohexan-1-amine | N-(2H-1,3-Benzodioxol-5-ylmethyl)-3,3,5-trimethylcyclohexan-1-amine |

|---|---|---|---|

| Molecular Formula | C₁₃H₂₅N | C₁₄H₂₉NO | C₁₇H₂₅NO₂ |

| Molecular Weight (g/mol) | 195.35 | 227.39 | 275.39 |

| Key Functional Groups | Tertiary amine, butyl, dimethyl | Tertiary amine, ethoxypropyl, dimethyl | Tertiary amine, benzodioxole, trimethyl |

| Polarity | Low (hydrophobic) | Moderate (ether oxygen) | Moderate-High (aromatic/oxygen-rich) |

| Steric Hindrance | Moderate | Moderate | High |

| Potential Applications | Catalysis, surfactants | Solvent-mediated synthesis | Pharmaceutical intermediates |

Research Findings and Trends

- Synthetic Utility : this compound’s simpler structure favors cost-effective synthesis compared to its benzodioxole analog, which requires multi-step functionalization.

- Thermal Stability : The butyl and dimethylcyclohexane groups likely confer higher thermal stability (e.g., in catalytic reactions) than the ethoxypropyl variant, which may decompose under oxidative conditions due to the ether linkage.

- Biological Activity : The benzodioxole-containing analog shows structural motifs common in serotonin receptor ligands, suggesting superior bioactivity over the butyl and ethoxypropyl derivatives.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.